molecular formula C48H50F2N10O5 B11929648 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

Cat. No.: B11929648
M. Wt: 885.0 g/mol
InChI Key: ODKSGLKPGFWSSB-BWIQJDIQSA-N
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Description

LY3502970, also known as Orforglipron, is an oral, non-peptide, small molecule glucagon-like peptide-1 receptor agonist. It has been developed by Eli Lilly and Company as a potential treatment for type 2 diabetes and obesity. Unlike peptide-based GLP-1 receptor agonists, Orforglipron is easier to produce and is expected to be more cost-effective .

Preparation Methods

The synthesis of Orforglipron involves several key steps:

    Cyclization: A dihydropyridine compound with different protecting groups reacts with (4-fluoro-3,5-dimethylphenyl)hydrazine to form a key intermediate.

    Addition Reaction: The intermediate undergoes an addition reaction with 2-isocyanato-1,1-dimethoxyethane under basic conditions.

    Buchwald Coupling: The product from the addition reaction undergoes Buchwald coupling.

    Deprotection and Salt Formation: The amino protecting group is removed, and the compound is converted to its salt form.

    Final Reaction: The final product, Orforglipron, is obtained by reacting the compound with another intermediate.

Chemical Reactions Analysis

Orforglipron undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions, particularly involving its functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used

Scientific Research Applications

Orforglipron has several scientific research applications:

Mechanism of Action

Orforglipron acts as a glucagon-like peptide-1 receptor agonist. It binds to the GLP-1 receptor, activating it and leading to several physiological effects:

    Blood Glucose Regulation: It enhances insulin secretion in response to glucose, thereby lowering blood glucose levels.

    Gastric Emptying: It delays gastric emptying, which helps in reducing appetite and promoting weight loss.

    Appetite Reduction: By acting on the central nervous system, it reduces appetite

Comparison with Similar Compounds

Orforglipron is unique compared to other GLP-1 receptor agonists due to its non-peptide nature and oral bioavailability. Similar compounds include:

Orforglipron stands out due to its ease of production, cost-effectiveness, and potential for oral administration, making it a promising candidate for treating type 2 diabetes and obesity.

Properties

Molecular Formula

C48H50F2N10O5

Molecular Weight

885.0 g/mol

IUPAC Name

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)/t27-,28-,30-,44?,48-/m0/s1

InChI Key

ODKSGLKPGFWSSB-BWIQJDIQSA-N

Isomeric SMILES

C[C@H]1C[C@]1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C

Canonical SMILES

CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C

Origin of Product

United States

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